molecular formula PdYb B14661494 Palladium--ytterbium (1/1) CAS No. 39474-06-1

Palladium--ytterbium (1/1)

Cat. No.: B14661494
CAS No.: 39474-06-1
M. Wt: 279.47 g/mol
InChI Key: MDJVFIQQTSXTQM-UHFFFAOYSA-N
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Description

Palladium-Ytterbium (PdYb) in the 1:1 stoichiometric ratio is an intermetallic compound within the Pd-Yb binary system, which features 11 intermediate phases . PdYb crystallizes in a structure determined by Iandelli and Palenzona, who characterized its stoichiometry and stability . The CALPHAD (Calculation of Phase Diagrams) method has been employed to model the thermodynamic properties of the Pd-Yb system, enabling predictions of phase equilibria and metastable states critical for material design .

Properties

CAS No.

39474-06-1

Molecular Formula

PdYb

Molecular Weight

279.47 g/mol

IUPAC Name

palladium;ytterbium

InChI

InChI=1S/Pd.Yb

InChI Key

MDJVFIQQTSXTQM-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Yb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium–ytterbium (1/1) can be synthesized using various methods, including the sodium borohydride reduction method. In this method, palladium and ytterbium salts are reduced in the presence of sodium borohydride, resulting in the formation of the bimetallic compound . The reaction conditions typically involve an alkaline medium to facilitate the reduction process.

Industrial Production Methods: Industrial production of palladium–ytterbium (1/1) involves the optimization of reaction conditions to ensure high yield and purity. The use of carbon black or titanium suboxide as supports can enhance the dispersion of the bimetallic particles, improving their catalytic activity . Quality control measures are essential to ensure the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions: Palladium–ytterbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both palladium and ytterbium, which contribute to the compound’s reactivity.

Common Reagents and Conditions:

    Oxidation: Palladium–ytterbium (1/1) can be oxidized in the presence of oxygen or other oxidizing agents. The reaction conditions typically involve elevated temperatures and the use of catalysts to enhance the reaction rate.

    Reduction: The compound can be reduced using reducing agents such as hydrogen or sodium borohydride.

    Substitution: Palladium–ytterbium (1/1) can undergo substitution reactions with various organic and inorganic compounds. These reactions are typically carried out in the presence of suitable solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of palladium and ytterbium, while reduction reactions may yield metallic palladium and ytterbium.

Scientific Research Applications

Palladium–ytterbium (1/1) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various chemical reactions, including methanol oxidation and hydrogenation reactions. Its unique catalytic properties make it a valuable material for developing new catalytic processes.

    Biology: Palladium–ytterbium (1/1) is being explored for its potential use in biological applications, such as drug delivery and imaging

    Medicine: The compound is being investigated for its potential use in medical applications, including cancer treatment and diagnostic imaging

    Industry: Palladium–ytterbium (1/1) is used in various industrial applications, including the production of fuel cells and sensors.

Mechanism of Action

The mechanism of action of palladium–ytterbium (1/1) involves its interaction with various molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of palladium, which facilitates various chemical reactions. Ytterbium enhances the compound’s electronic properties, contributing to its overall reactivity .

Molecular Targets and Pathways:

    Catalysis: Palladium–ytterbium (1/1) acts as a catalyst by providing active sites for chemical reactions.

    Biological Interactions: The compound’s interaction with biological molecules involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This interaction can influence various biological pathways, making the compound a potential candidate for drug development and other biomedical applications.

Comparison with Similar Compounds

Structural and Stoichiometric Differences

  • PdYb (1:1) : Adopts a well-defined cubic or tetragonal structure (exact type requires further crystallographic data). Stable at high temperatures but may exhibit phase transitions under specific conditions .
  • Pd-rich phases (e.g., Pd₇Yb, Pd₂₁Yb₁₀): Feature higher Pd content, leading to densely packed structures. Pd₂₁Yb₁₀ (originally reported as Pd₂.₁₃Yb) is notable for its complex stoichiometry and role in Pd-rich alloy applications .
  • Yb-rich phases (e.g., PdYb₃, Pd₂Yb₅) : Contain higher Yb content, favoring larger unit cells and enhanced magnetic properties due to Yb’s 4f electron contributions .

Thermodynamic Properties

The Gibbs free energy models for Pd-Yb phases, derived via CALPHAD, reveal key differences:

Compound Stability Range Key Thermodynamic Features
PdYb (1:1) High-temperature Moderate stability; prone to decomposition at lower temperatures
Pd₅Yb₃ Intermediate Exhibits metastable behavior under rapid cooling
PdYb₃ Yb-rich region Higher entropy due to Yb’s larger atomic radius

Research Findings and Data Gaps

  • Phase Stability : Ciccioli et al. studied vaporization thermodynamics in Pd-rich phases, confirming their lower volatility compared to Yb-rich compounds .
  • Analytical Methods : Advanced techniques (e.g., X-ray diffraction, calorimetry) validate phase boundaries, though exact thermodynamic data (e.g., enthalpy of formation) for PdYb (1:1) remain sparse .
  • Contradictions : Earlier studies misreported stoichiometries (e.g., Pd₁.₆₃Yb later corrected to Pd₅Yb₃), highlighting the need for precise structural characterization .

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